molecular formula C20H25N7O3S B2699311 N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1171413-56-1

N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2699311
CAS No.: 1171413-56-1
M. Wt: 443.53
InChI Key: XUSHTWRYJCFIRV-UHFFFAOYSA-N
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Description

N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring a pyrazole and pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps including condensation, amination, and acylation reactions. The starting materials generally include 3,5-dimethyl-1H-pyrazole and 2-methylpyrimidine derivatives.

Industrial Production Methods: : Industrial synthesis often optimizes these reactions for scale, utilizing continuous flow processes to ensure consistent product quality and yield. Specific catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the pyrazole moiety, forming higher oxidation state analogs.

  • Reduction: : Reduction typically targets the pyrimidine ring, potentially producing saturated analogs.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible on the aromatic rings and sulfonamide functionalities.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) under inert atmosphere.

  • Substitution: : Employs reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic reactions.

Major Products: : Depending on the reaction type, the major products can range from oxidized derivatives with altered electronic properties to reduced analogs with saturated ring systems.

Scientific Research Applications

Chemistry: : It serves as a precursor for the synthesis of various heterocyclic compounds, useful in creating complex molecular architectures. Biology : The compound is investigated for its potential as a bioactive agent, owing to its structural similarities to certain natural products. Medicine : It shows promise in drug development, particularly as a lead compound in the synthesis of pharmaceutical agents targeting specific biological pathways. Industry : Utilized in the manufacture of specialty chemicals, dyes, and polymers due to its robust chemical stability and reactivity.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • N-(4-(N-(2-(2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide: : Shares similar structural features but lacks the pyrazole moiety, potentially reducing its reactivity and biological activity.

  • N-(4-(N-(2-((6-(3-methyl-1H-pyrazol-1-yl)-2-pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide: : Retains the pyrazole but with varied substitution patterns, leading to differences in chemical reactivity and interaction with biological targets.

Conclusion

N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide stands out due to its intricate molecular structure and diverse range of applications in scientific research and industry. Its unique combination of a pyrazole and pyrimidine ring system allows for versatile chemical transformations and potent biological activities.

Properties

IUPAC Name

N-[4-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3S/c1-13-11-14(2)27(26-13)20-12-19(23-15(3)24-20)21-9-10-22-31(29,30)18-7-5-17(6-8-18)25-16(4)28/h5-8,11-12,22H,9-10H2,1-4H3,(H,25,28)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSHTWRYJCFIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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